

# Application Notes and Protocols: Measuring the Potentiation of Antibiotics by Timcodar

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## Compound of Interest

Compound Name: *Timcodar*

Cat. No.: *B1681317*

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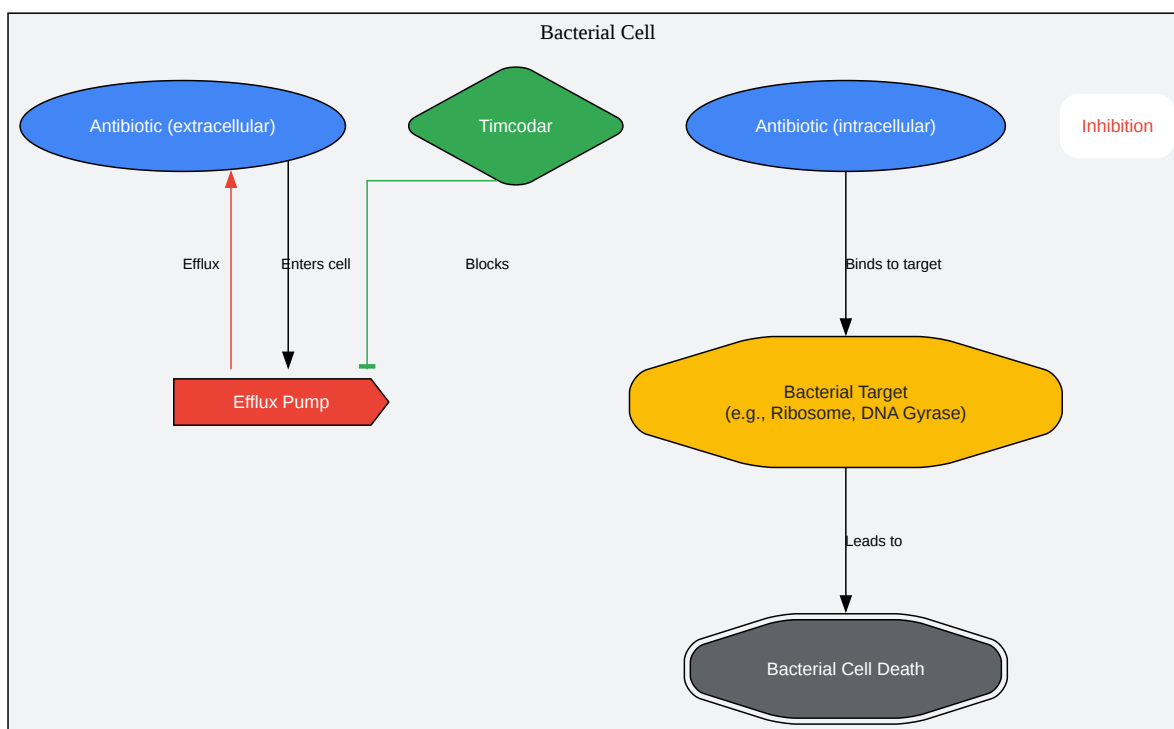
## Introduction

**Timcodar** (formerly VX-853) is a potent inhibitor of efflux pumps in both mammalian and bacterial cells.[1] Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the cell, thereby reducing the intracellular concentration of the drug and conferring resistance. By inhibiting these pumps, **Timcodar** can restore or enhance the susceptibility of bacteria to existing antibiotics, a strategy of significant interest in combating the growing threat of antimicrobial resistance.

These application notes provide detailed protocols for measuring the potentiation of antibiotics by **Timcodar**. The described methods include the determination of Minimum Inhibitory Concentrations (MIC) using checkerboard assays, the assessment of bactericidal activity through time-kill curve assays, and the direct measurement of efflux pump inhibition.

## Mechanism of Action: Efflux Pump Inhibition

**Timcodar** functions by non-competitively inhibiting bacterial efflux pumps, primarily those of the Resistance-Nodulation-Cell Division (RND) superfamily in Gram-negative bacteria and other efflux systems in Gram-positive bacteria. This inhibition leads to the intracellular accumulation of the co-administered antibiotic, allowing it to reach its target at a concentration sufficient to exert its antimicrobial effect.



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Caption: Mechanism of **Timcodar** in potentiating antibiotics.

## Quantitative Data Summary

The following tables summarize the quantitative effects of **Timcodar** on the potentiation of various antibiotics against different bacterial strains.

Table 1: In Vitro Potentiation of Antibiotics by **Timcodar** against *Mycobacterium tuberculosis*

Antibiotic	Strain	Timcodar Concentration (µg/mL)	MIC without Timcodar (µg/mL)	MIC with Timcodar (µg/mL)	Fold-Improvement in MIC	Reference
Bedaquiline (BDQ)	M. tuberculosis Erdman	10	0.06	0.004	15	[2]
Rifampin	M. tuberculosis H37Ra	10	>1	0.03	>33	[3]
Isoniazid	M. tuberculosis H37Ra	10	0.06	0.03	2	[3]
Moxifloxacin	M. tuberculosis H37Ra	10	0.25	0.125	2	[3]
Clofazimine	M. tuberculosis H37Ra	10	0.25	0.06	4	[3]

Table 2: In Vivo Efficacy of **Timcodar** in Combination with Antitubercular Drugs in a Mouse Model

Treatment Group	Bacterial Burden (log10 CFU in lung)	Reduction vs. Drug Alone (log10 CFU)	Reference
Rifampin alone	-	-	[2]
Rifampin + Timcodar	-	1.0	[2]
Isoniazid alone	-	-	[2]
Isoniazid + Timcodar	-	0.4	[2]

## Experimental Protocols

### Checkerboard Assay for Determining Synergy

This protocol is used to determine the synergistic effect of **Timcodar** in combination with an antibiotic. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.

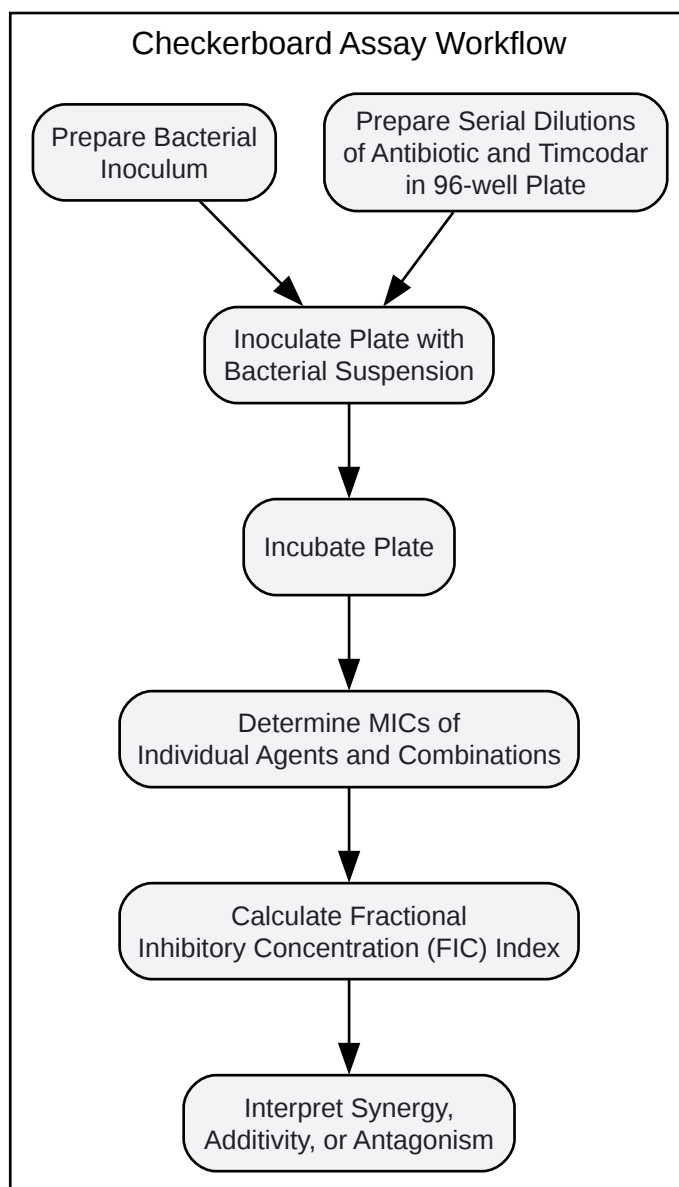
#### Materials:

- Bacterial culture in logarithmic growth phase
- Mueller-Hinton Broth (MHB) or other appropriate growth medium
- **Timcodar** stock solution
- Antibiotic stock solution
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

#### Protocol:

- Prepare Inoculum: Dilute the overnight bacterial culture in fresh broth to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.
- Prepare Drug Dilutions:
  - In a 96-well plate, create a two-dimensional array of drug concentrations.
  - Along the x-axis (columns 1-10), prepare serial two-fold dilutions of the antibiotic.
  - Along the y-axis (rows A-G), prepare serial two-fold dilutions of **Timcodar**.
  - Column 11 should contain only the antibiotic dilutions (antibiotic control).
  - Row H should contain only the **Timcodar** dilutions (**Timcodar** control).

- Column 12 should contain a growth control (no drug) and a sterility control (no bacteria).
- Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Determine MIC: The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.
- Calculate FIC Index:
  - FIC of Antibiotic (FICa) = MIC of antibiotic in combination / MIC of antibiotic alone
  - FIC of **Timcodar** (FICt) = MIC of **Timcodar** in combination / MIC of **Timcodar** alone
  - FIC Index = FICa + FICt
- Interpret Results:
  - Synergy: FIC Index  $\leq 0.5$
  - Additive/Indifference:  $0.5 < \text{FIC Index} \leq 4.0$
  - Antagonism: FIC Index  $> 4.0$



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Caption: Workflow for the checkerboard assay.

## Time-Kill Curve Assay for Assessing Bactericidal Activity

This assay evaluates the rate of bacterial killing by an antibiotic in the presence and absence of **Timcodar** over time.

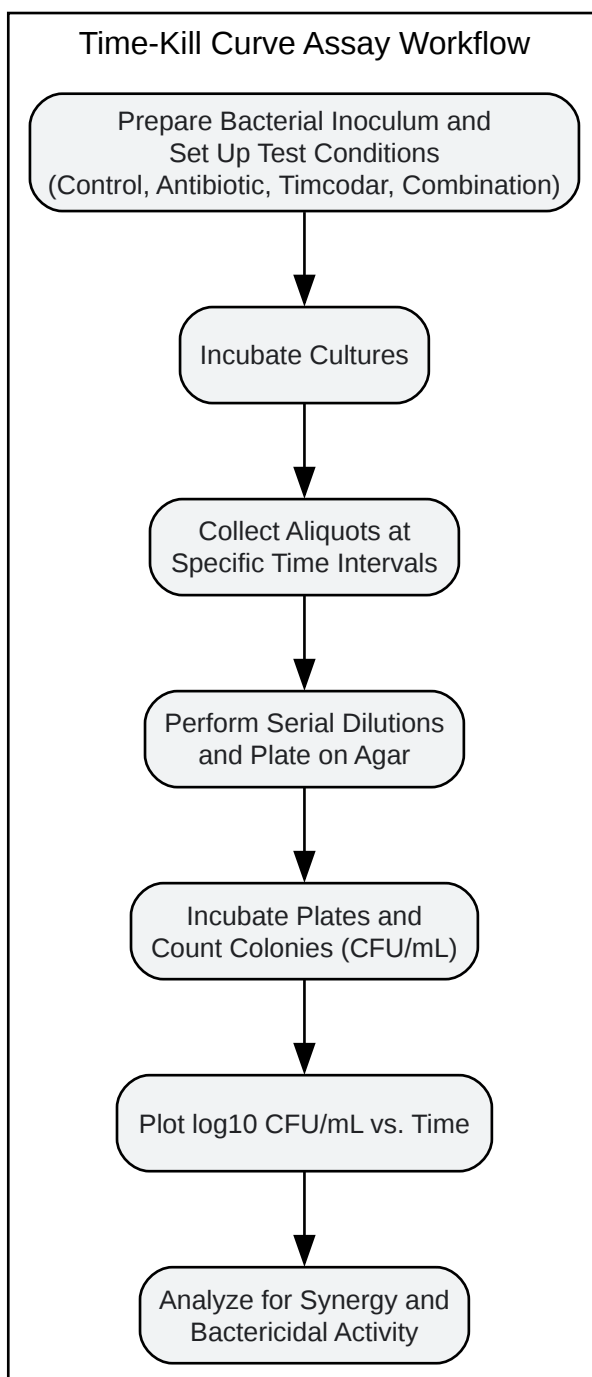
#### Materials:

- Bacterial culture in logarithmic growth phase
- Growth medium (e.g., MHB)
- **Timcodar**
- Antibiotic
- Sterile culture tubes or flasks
- Sterile saline or PBS
- Agar plates for colony counting

#### Protocol:

- Prepare Inoculum: Prepare a bacterial suspension of approximately  $5 \times 10^5$  to  $5 \times 10^6$  CFU/mL in the growth medium.
- Set up Test Conditions: Prepare the following culture tubes/flasks:
  - Growth Control (no drug)
  - Antibiotic alone (at a relevant concentration, e.g., MIC)
  - **Timcodar** alone (at a concentration that does not inhibit growth)
  - Antibiotic + **Timcodar** (at the same concentrations as the individual tubes)
- Incubation: Incubate all tubes at 37°C with shaking.
- Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
- Perform serial dilutions in sterile saline or PBS.
- Plate the dilutions onto agar plates.

- Incubate and Count Colonies: Incubate the plates overnight at 37°C and count the number of colonies (CFU/mL) for each time point and condition.
- Data Analysis: Plot the log<sub>10</sub> CFU/mL versus time for each condition.
  - Synergy is typically defined as a  $\geq 2$ -log<sub>10</sub> decrease in CFU/mL between the combination and the most active single agent at a specific time point.
  - Bactericidal activity is defined as a  $\geq 3$ -log<sub>10</sub> reduction in CFU/mL from the initial inoculum.



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